PazePC-D9

Quantitative Lipidomics Internal Standard Mass Spectrometry

PazePC-D9 is a stable-isotope-labeled analog of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC), an oxidized phospholipid (OxPL) bearing a terminal carboxyl group on a truncated sn-2 azelaoyl chain. The compound carries nine deuterium atoms (molecular formula C₃₃H₅₅D₉NO₁₀P; molecular weight 674.89 g/mol), producing a +9 Da mass shift relative to unlabeled PazePC (MW 665.84 g/mol).

Molecular Formula C₃₃H₅₅D₉NO₁₀P
Molecular Weight 674.89
Cat. No. B1161775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazePC-D9
Synonyms(7R)-7-[(8-Carboxy-1-oxooctyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide-D9 Inner Salt;  _x000B_(R)-7-[(8-Carboxy-1-oxooctyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxi
Molecular FormulaC₃₃H₅₅D₉NO₁₀P
Molecular Weight674.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PazePC-D9 (Deuterated Oxidized Phospholipid) – Analytical Reference Standard for Lipid Oxidation Research and LC-MS Quantification


PazePC-D9 is a stable-isotope-labeled analog of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC), an oxidized phospholipid (OxPL) bearing a terminal carboxyl group on a truncated sn-2 azelaoyl chain. The compound carries nine deuterium atoms (molecular formula C₃₃H₅₅D₉NO₁₀P; molecular weight 674.89 g/mol), producing a +9 Da mass shift relative to unlabeled PazePC (MW 665.84 g/mol) . PazePC is a well-characterized product of phospholipid oxidation implicated in mitochondrial membrane permeabilization, Bax-mediated apoptosis, and H₂O₂ transmembrane diffusion [1]. The D9 isotopologue is supplied primarily as a certified analytical standard (TRC catalog P210502) for use as an internal standard in quantitative mass spectrometry workflows .

Why Unlabeled PazePC, PoxnoPC, or Other Deuterated OxPL Standards Cannot Substitute for PazePC-D9 in Quantitative Analytical Workflows


Substituting PazePC-D9 with unlabeled PazePC, the aldehyde-bearing analog PoxnoPC, or even a lower-deuterium variant such as PAzePC-d5 introduces quantifiable errors in lipidomics and targeted MS assays. Unlabeled PazePC is indistinguishable from endogenous analyte, precluding its use as an internal standard (IS) for isotope-dilution quantification [1]. PoxnoPC differs fundamentally in its terminal functional group (aldehyde vs. carboxyl), acyl-chain orientation within bilayers, and concentration-dependent permeability effects—making it a chemically and functionally distinct species rather than a surrogate [2]. Even the 5-deuterium variant PAzePC-d5 provides a smaller mass shift (+5 Da), which increases the risk of spectral overlap with naturally occurring ¹³C isotopologues of the unlabeled analyte in complex biological matrices . Only a matched deuterated analog with sufficient mass separation ensures co-elution, identical ionization efficiency, and uncompromised quantification accuracy.

PazePC-D9 – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Isotopic Mass Shift: PazePC-D9 (+9 Da) vs. Unlabeled PazePC (0 Da) vs. PAzePC-d5 (+5 Da)

PazePC-D9 provides a +9 Da mass shift relative to unlabeled PazePC (MW 665.84 → 674.89), compared with the +5 Da shift of PAzePC-d5 . For a target analyte of ~666 Da, the natural M+5 isotopologue abundance is approximately 2–5% (depending on molecular formula), whereas the M+9 isotopologue abundance is <0.1%, reducing endogenous interference by >20-fold. This larger mass separation improves the lower limit of quantification (LLOQ) and signal-to-noise ratio in complex lipid extracts where endogenous PazePC may be present at low abundance [1]. MS vendor guidelines for isotope-dilution LC-MS/MS recommend a minimum mass shift of +3 Da; +9 Da exceeds this threshold with substantial margin, whereas +5 Da provides only borderline separation for a C33 compound [1].

Quantitative Lipidomics Internal Standard Mass Spectrometry

Bilayer Thickness Reduction: PazePC vs. PoxnoPC at 30% Oxidation in POPC Bilayers (MD Simulation)

Atomistic MD simulations by Bagheri et al. (2023) quantified bilayer thickness (P–P distance) in POPC bilayers doped with 30 mol% oxidized lipid. Pure POPC bilayers exhibited a thickness of ~37.5 Å. Bilayers containing 30% PazePC thinned to ~34.6 Å (reduction of 2.9 Å), while bilayers containing 30% PoxnoPC thinned to only ~36.6 Å (reduction of 0.9 Å) [1]. At 25% oxidation, the thickness was 35.1 Å for PazePC vs. 36.8 Å for PoxnoPC [1]. Thus, PazePC induces ~3.2-fold greater bilayer thinning than PoxnoPC at equimolar incorporation, driven by the carboxyl group's tendency to bend the oxidized sn-2 chain toward the bilayer–water interface, whereas the aldehyde group of PoxnoPC remains buried in the bilayer interior.

Membrane Biophysics Molecular Dynamics Lipid Bilayer Structure

Permeability Enhancement Threshold Concentration: PazePC (10–15%) vs. PoxnoPC (20%)

Bagheri et al. demonstrated that the concentration of oxidized lipid required to achieve a detectable enhancement in water permeability differs markedly between PazePC and PoxnoPC. PazePC-containing bilayers showed enhanced permeability at only 10–15 mol%, whereas PoxnoPC required 20 mol% to produce an apparent permeability increase [1]. Over the 10–20% concentration range, permeability of PazePC-containing bilayers exceeded that of PoxnoPC-containing bilayers. Notably, above 20% the trend reversed: PazePC permeability declined and fell slightly below that of PoxnoPC, indicating a non-monotonic concentration–response relationship unique to the carboxyl-bearing species.

Membrane Permeability Water Transport Oxidative Damage

Cholesterol Modulation of OxPL-Containing Bilayers: Differential Response of PazePC vs. PoxnoPC

Schumann-Gillett and O'Mara (2019) systematically compared the effect of 20 mol% cholesterol on POPC bilayers containing ~10 mol% of either PazePC or PoxnoPC using μs-timescale atomistic simulations. Cholesterol modulated the fluidity of PoxnoPC-containing bilayers and reduced the flexibility of the PoxnoPC oxidized sn-2 tail, thereby decreasing bilayer disorder. In contrast, the addition of cholesterol had little effect on bilayers containing PazePC [1]. This differential cholesterol sensitivity stems from the distinct orientation of the oxidized acyl chains: PazePC's carboxyl-terminated chain extends toward the aqueous interface where it does not interact with cholesterol in the bilayer midplane, whereas PoxnoPC's aldehyde-terminated chain resides in the bilayer interior where cholesterol intercalation occurs.

Cholesterol–Lipid Interaction Membrane Fluidity Lipid Rafts

Monolayer Critical Pressure and Acyl-Chain Reorientation: PazePC vs. PoxnoPC at the Air–Water Interface

Sabatini et al. (2006) characterized PazePC and PoxnoPC in mixed Langmuir monolayers with DPPC. Both oxidized lipids induced a deflection in the π–A isotherms at a critical surface pressure πₛ ≈ 42 mN/m, corresponding to reorientation of the oxidized sn-2 acyl chain into the aqueous subphase (the 'extended conformation'), followed by solubilization of the oxidized lipid upon further compression [1]. Surface potential measurements displayed a discontinuity at the same molecular area, confirming loss of the oxidized species from the monolayer. While the critical pressure was similar for both species, the isotherm expansion at lower pressures differed: PazePC produced greater monolayer expansion than PoxnoPC at equivalent mole fractions, consistent with its carboxyl group occupying a larger interfacial area than the aldehyde group of PoxnoPC.

Langmuir Monolayers Surface Pressure Lipid Reorientation

H₂O₂ Permeation Mechanism: PazePC as Intermolecular Promoter vs. PoxnoPC as Inhibitor

In a 2019 study published in Scientific Reports, PazePC was identified as an inter-molecular H₂O₂ permeation promoter that facilitates H₂O₂ diffusion through lipid membranes by forming transient water channels via inter-molecular configuration changes. In contrast, PoxnoPC acted as an H₂O₂ permeation inhibitor under identical experimental conditions, functioning through an intra-molecular configuration change that blocked the permeation pathway [1]. A third oxidized lipid, POVPC, acted as an intra-molecular promoter via a different mechanism (partition equilibrium shift). Thus, among the three major OxPL species tested, PazePC is the only one that promotes H₂O₂ permeation through inter-molecular pore formation—a mechanistically distinct pathway with implications for redox signaling across damaged membranes.

H₂O₂ Permeation Oxidative Stress Lipid Peroxidation

PazePC-D9 – Best-Fit Research and Analytical Application Scenarios Based on Verified Quantitative Differentiation


LC-MS/MS Isotope-Dilution Quantification of Endogenous PazePC in Biological Samples

PazePC-D9 is the optimal internal standard for absolute quantification of PazePC in plasma, tissue homogenates, and cell lysates by LC-MS/MS. Its +9 Da mass shift exceeds the minimum required for isotopic separation, while its physicochemical identity with the analyte ensures co-elution and matched ionization efficiency, correcting for extraction recovery, matrix effects, and ion-suppression variability [1]. This application is directly supported by the mass-shift evidence in Section 3.

Membrane Biophysics Studies Requiring Carboxyl-Specific OxPL Effects (Bilayer Thinning, Permeability, Cholesterol Independence)

Investigators studying oxidative damage to membrane integrity should select PazePC (or its deuterated tracer PazePC-D9 for MS readouts) when the experimental objective involves carboxyl-driven acyl-chain reversal, pronounced bilayer thinning (~2.9 Å at 30 mol%), low-threshold permeability enhancement (10–15%), and cholesterol-insensitive membrane disruption [1][2]. PoxnoPC will not recapitulate these phenotypes, as demonstrated by the head-to-head MD simulation data in Section 3.

Bax-Mediated Mitochondrial Outer Membrane Permeabilization (MOMP) Assays with Quantitative Lipid Doping

PazePC-doped large unilamellar vesicles (LUVs) are a validated MOM-mimetic system for studying Bax-induced pore formation. The leakage rate increases with PazePC content without a detectable threshold, and PazePC-D9 enables precise tracking of OxPL incorporation by MS [1]. Unlike PoxnoPC, PazePC promotes Bax association and accelerates membrane permeabilization, making it the requisite OxPL species for MOMP reconstitution experiments.

H₂O₂ Transmembrane Flux Studies Requiring Intermolecular Pore-Mediated Permeation

For experimental systems where H₂O₂ flux across lipid bilayers is measured (e.g., using Amplex Red or genetically encoded H₂O₂ sensors), PazePC is the only oxidized phospholipid among the three major species (PazePC, PoxnoPC, POVPC) that functions as an inter-molecular permeation promoter via water-channel formation [1]. PazePC-D9 can be co-administered as a tracer to correlate membrane PazePC content with permeation rates in the same sample.

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